molecular formula C19H21BrClN5O2 B11307850 N-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}-2-propyl-2H-tetrazol-5-amine

N-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}-2-propyl-2H-tetrazol-5-amine

Cat. No.: B11307850
M. Wt: 466.8 g/mol
InChI Key: IJFPYLLGCIUEKA-UHFFFAOYSA-N
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Description

N-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}-2-propyl-2H-tetrazol-5-amine is a complex organic compound characterized by its unique structure, which includes a bromine, chlorine, and methoxy group attached to a benzyl ring, along with a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}-2-propyl-2H-tetrazol-5-amine typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this one.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography would be necessary to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}-2-propyl-2H-tetrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogen exchange.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could yield an alcohol.

Scientific Research Applications

N-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}-2-propyl-2H-tetrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism by which N-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}-2-propyl-2H-tetrazol-5-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways involved depend on the context of its use, such as inhibiting a particular enzyme or binding to a receptor to modulate its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}-2-propyl-2H-tetrazol-5-amine is unique due to the presence of the tetrazole ring, which can impart specific chemical properties and biological activities not found in similar compounds.

Properties

Molecular Formula

C19H21BrClN5O2

Molecular Weight

466.8 g/mol

IUPAC Name

N-[[3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]methyl]-2-propyltetrazol-5-amine

InChI

InChI=1S/C19H21BrClN5O2/c1-3-8-26-24-19(23-25-26)22-11-14-9-16(20)18(17(10-14)27-2)28-12-13-4-6-15(21)7-5-13/h4-7,9-10H,3,8,11-12H2,1-2H3,(H,22,24)

InChI Key

IJFPYLLGCIUEKA-UHFFFAOYSA-N

Canonical SMILES

CCCN1N=C(N=N1)NCC2=CC(=C(C(=C2)Br)OCC3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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